3-nitro-4-(1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzenecarboxamide
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Overview
Description
3-nitro-4-(1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzenecarboxamide is a complex organic compound that features a trifluoromethyl group, a nitro group, and a pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-4-(1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzenecarboxamide typically involves multiple steps. One common route includes the nitration of a pyrazole derivative followed by coupling with a trifluoromethyl-substituted aniline. The reaction conditions often require the use of strong acids and bases, as well as specific solvents to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-nitro-4-(1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzenecarboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas or metal hydrides.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted trifluoromethyl derivatives.
Scientific Research Applications
3-nitro-4-(1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzenecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics
Mechanism of Action
The mechanism of action of 3-nitro-4-(1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzenecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species that can induce cellular damage or apoptosis .
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Another nitro-substituted pyrazole derivative with high thermal stability and energetic properties.
3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine: A compound with similar energetic properties and applications in materials science.
Uniqueness
3-nitro-4-(1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzenecarboxamide is unique due to the presence of both a trifluoromethyl group and a nitro group, which confer distinct chemical and physical properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
3-nitro-4-pyrazol-1-yl-N-[3-(trifluoromethyl)phenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N4O3/c18-17(19,20)12-3-1-4-13(10-12)22-16(25)11-5-6-14(15(9-11)24(26)27)23-8-2-7-21-23/h1-10H,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNFCXSDUUKTSN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=C(C=C2)N3C=CC=N3)[N+](=O)[O-])C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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